![molecular formula C19H18N6O2S B096456 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile CAS No. 16586-42-8](/img/structure/B96456.png)
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile, also known as C.I. Disperse Yellow 3, is a synthetic dye that is widely used in the textile industry. It is a yellow powder that is soluble in organic solvents, but insoluble in water. In recent years, this compound has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with organic molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 has been shown to have various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of certain bacterial strains. Additionally, it has been studied for its potential use in photodynamic therapy, a cancer treatment that involves the use of light-activated compounds to selectively destroy cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 is its high purity, which makes it suitable for use in research applications. Additionally, its solubility in organic solvents allows for easy incorporation into experimental systems. However, one limitation is its insolubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3. One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, it may be studied for its potential use in the synthesis of new materials, such as metal-organic frameworks. Further research may also be conducted to elucidate the compound's mechanism of action and to explore its potential applications in other fields, such as environmental remediation.
Synthesemethoden
The synthesis of 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 involves the reaction of 2-amino-6-nitrobenzothiazole with ethyl 3-methyl-4-aminobenzoate in the presence of sodium ethoxide. The resulting product is then reacted with acrylonitrile to form the final compound. This process yields a high purity product that is suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 has been used in various scientific research applications, such as in the development of fluorescent probes for biological imaging and in the synthesis of metal-organic frameworks for gas separation. Additionally, it has been studied for its potential use as a photocatalyst for organic reactions.
Eigenschaften
CAS-Nummer |
16586-42-8 |
|---|---|
Produktname |
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile |
Molekularformel |
C19H18N6O2S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
3-[N-ethyl-3-methyl-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H18N6O2S/c1-3-24(10-4-9-20)14-5-7-16(13(2)11-14)22-23-19-21-17-8-6-15(25(26)27)12-18(17)28-19/h5-8,11-12H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
WYHKEXCMJQVTSP-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Andere CAS-Nummern |
16586-42-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





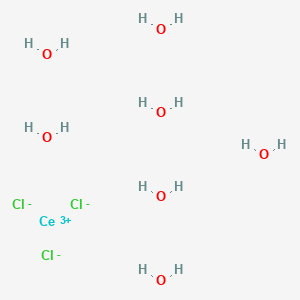

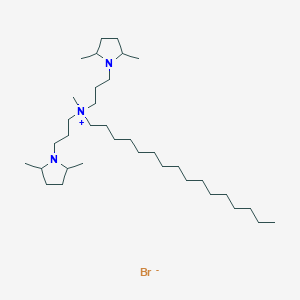
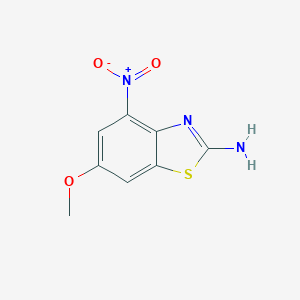
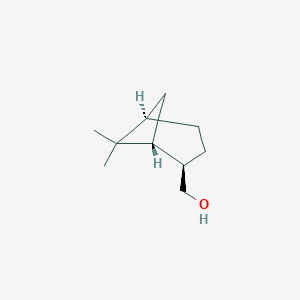

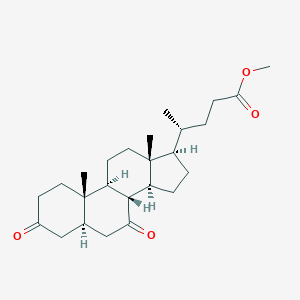
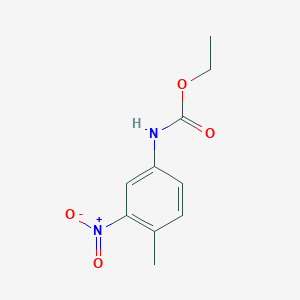
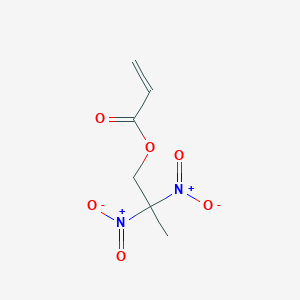


![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)